Tris(cyclopentadienyl)cerium

Atomic Layer Deposition Chemical Vapor Deposition Electroluminescent Displays

Organocerium precursors with poor decomposition efficiency compromise SrS:Ce electroluminescent display quality. Tris(cyclopentadienyl)cerium (CAS 1298-53-9) solves this-its superior dissociation yields a cleaner Ce phase with reduced hydrocarbon surface contamination versus Ce(tmhd)₄, directly improving film purity and device longevity. • Efficient decomposition within typical ALE/CVD thermal budgets • Lower carbon residue confirmed by XPS and TOF-SIMS in situ studies • Authentic Ce(III) source-Cp₄Ce analog does not exist Supplied under inert atmosphere; air- and moisture-sensitive. Standard packaging: glass ampules.

Molecular Formula C15H15Ce
Molecular Weight 335.39 g/mol
CAS No. 1298-53-9
Cat. No. B073519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(cyclopentadienyl)cerium
CAS1298-53-9
Molecular FormulaC15H15Ce
Molecular Weight335.39 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ce+3]
InChIInChI=1S/3C5H5.Ce/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3
InChIKeyKDGBXTFCUISDFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(cyclopentadienyl)cerium: Core Identity & Properties


Tris(cyclopentadienyl)cerium, with the formula Ce(C₅H₅)₃ and CAS 1298-53-9, is an organometallic compound of cerium in the +3 oxidation state [1]. It is an orange-red solid with a molecular weight of 335.39 g/mol [2]. This compound belongs to the metallocene family but is distinguished from transition metal cyclopentadienyl complexes by its predominantly ionic bonding character [3]. It exhibits thermal stability up to at least 435 °C, at which point it melts with slight decomposition, and it sublimes at 230 °C under reduced pressure (10⁻³–10⁻⁴ mmHg) [4].

Precursor for Ce-doped thin films via ALD/CVD
Well-defined Ce(III) organometallic starting material
Ionic bonding character, unlike transition metal analogs

Why Tris(cyclopentadienyl)cerium Cannot Be Replaced


Despite sharing a general compound class, cerium-based precursors and other lanthanide tris(cyclopentadienyl) complexes exhibit fundamentally divergent behavior in critical application contexts. Tris(cyclopentadienyl)cerium's unique decomposition profile in vapor deposition processes—specifically, its more efficient dissociation and reduced hydrocarbon residue compared to β-diketonate alternatives—directly impacts film purity and device performance [1]. Furthermore, its ionic bonding nature, as opposed to the more covalent character in transition metal analogs, dictates distinct reactivity patterns, including its rapid and irreversible reaction with trace oxygen and moisture, which necessitates stringent handling protocols not universally required for other metallocenes [2]. These material-specific attributes make generic substitution a high-risk proposition for process reproducibility and outcome quality.

Precursor Decomposition efficiency and film purity may shift with other Ce precursors such as β-diketonates.
Reactivity Ionic bonding character and rapid oxygen/moisture sensitivity may not be replicated by transition metal metallocenes.
Surrogacy Cannot serve as a non-radioactive surrogate for uranium analogs in all coordination chemistry contexts.

Quantitative Differentiation of Tris(cyclopentadienyl)cerium


Decomposition Efficiency vs. Ce(tmhd)₄ in ALD/CVD

In a direct comparative study of precursors for atomic layer epitaxy (ALE) and chemical vapor deposition (CVD) of Ce-doped SrS thin films, tris(cyclopentadienyl)cerium (Ce(CPD)₃) demonstrated significantly more efficient decomposition than the β-diketonate alternative, tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium (Ce(tmhd)₄) [1].

Precursor Decomposition
Head-to-head
More efficient decomposition; reduced hydrocarbon contamination vs. Ce(tmhd)₄
Supports film purity screening for ALD/CVD processes
Based on in situ XPS/TOF-SIMS observations; process conditions apply
Atomic Layer Deposition Chemical Vapor Deposition Electroluminescent Displays

Ce(III) Oxidation State Exclusivity

Attempts to synthesize tetrakis(cyclopentadienyl)cerium(IV) (Cp₄Ce) have been refuted in the literature; the reaction instead yields the trivalent tris(cyclopentadienyl)cerium(III) (Cp₃Ce) as the major product [1]. This establishes the Ce(III) tris(cyclopentadienyl) complex as the only accessible homoleptic cerium cyclopentadienyl compound.

Oxidation State
Class-level
Only isolable homoleptic cerium cyclopentadienyl compound; Ce(IV) analog refuted
Authenticated starting material identity for synthesis
Data to verify; literature refutation of Cp₄Ce synthesis
Organometallic Synthesis Redox Chemistry Cerium Coordination Chemistry

Ligand Basicity and Bonding vs. Uranium Analogs

The relative basicity of neutral donor ligands toward (RC₅H₄)₃Ce follows a specific order (PMe₃ > pyr > P(OCH₂)₃CEt > thf ≈ quin > PEt₃ > P(OMe)₃ >>> NMe₃), and crystallographic analyses indicate that M-L π-bonding, which plays a role in the analogous uranium complexes, is absent in the cerium system [1].

Ligand Basicity
Cross-study
Defined basicity order; absence of M-L π-bonding, unlike uranium analogs
Predicts reactivity profile and solution stability
Crystallographic and equilibrium data; context-dependent
Coordination Chemistry Lanthanide Complexes Actinide Complexes

Kinetic Stability Tuning with Bulky Cp Ligands

The kinetic stability of bis(cyclopentadienyl)cerium alkyl complexes, which are prone to ligand redistribution to form tris(cyclopentadienyl)cerium, can be systematically tuned by modifying the cyclopentadienyl ligand sterics. The half-life in solution increases from 2-3 hours for [(Me₃C)C₅H₄]₂CeMe to approximately 100 hours for [(Me₃Si)₂C₅H₃]₂CeMe [1].

Kinetic Stability
Class-level
Half-life increases up to 50-fold with bulky Cp ligands (from 2-3 h to ~100 h)
Supports ligand design for reactive organocerium intermediates
Observed in bis-Cp alkyl redistribution studies
Organocerium Chemistry Ligand Design Kinetic Stability

Optimal Use Cases for Tris(cyclopentadienyl)cerium


Ce-Doped Thin Films via ALD/CVD

As a dopant source for Ce-doped strontium sulfide (SrS:Ce) thin films used in electroluminescent displays, tris(cyclopentadienyl)cerium (Ce(CPD)₃) is the preferred precursor. Its superior decomposition efficiency and the resulting cleaner cerium phase with reduced hydrocarbon contamination, as directly compared to Ce(tmhd)₄, lead to higher film purity and improved device performance [1]. This makes it a critical material for manufacturers seeking to optimize the quality and longevity of display components.

Organolanthanide Chemistry and Catalysis

For academic and industrial research laboratories investigating cerium-based catalysis or the fundamental coordination chemistry of lanthanides, Cp₃Ce serves as the well-defined, authentic Ce(III) starting material. The refutation of the Ce(IV) analog Cp₄Ce [2] means Cp₃Ce is the only reliable entry point for synthesizing a wide range of heteroleptic organocerium complexes, ensuring experimental reproducibility. Its distinct ligand basicity profile and ionic bonding character, established through comparative studies with uranium and other metals [3], provide a predictable platform for designing new reactivity.

Sterically Tuned Organocerium Reagents

Researchers aiming to access reactive organocerium intermediates, such as bis(cyclopentadienyl)cerium alkyls, can leverage the knowledge of ligand redistribution kinetics. The tendency of less sterically hindered bis-Cp complexes to convert to the thermodynamically stable tris-Cp product (Cp₃Ce) can be mitigated by using bulkier cyclopentadienyl ligands, extending the half-life of the reactive intermediate from hours to days [4]. This rational ligand design approach, centered on the behavior of the Cp₃Ce core, is essential for developing new cerium-based reagents for organic synthesis and materials science.

Application
Selection Property
Validation Focus
Ce-Doped Thin Film ALD/CVD
Decomposition profile and film purity
Hydrocarbon residue and Ce phase quality
Organolanthanide Synthesis
Authenticated Ce(III) precursor identity
Oxidation state exclusivity and synthetic reproducibility
Catalysis and Coordination Studies
Ionic bonding and ligand basicity profile
Reactivity prediction and stability under inert conditions
Sterically Tuned Reagent Design
Ligand redistribution kinetics
Intermediate half-life and ligand set compatibility

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